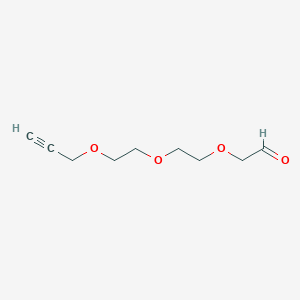
Ald-CH2-PEG3-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-CH2-PEG3-propargyl is a compound that features an aldehyde group and a propargyl group linked by a polyethylene glycol (PEG) spacer. This compound is known for its versatility in bioconjugation and click chemistry applications. The aldehyde group can react with primary amines, aminooxy, and hydrazide groups to form reversible linkages, while the propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ald-CH2-PEG3-propargyl typically involves the modification of commercially available polyethylene glycol derivatives. One common method starts with a bifunctional PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is converted into an aldehyde group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ald-CH2-PEG3-propargyl undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form triazole linkages.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
Ald-CH2-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Ald-CH2-PEG3-propargyl involves its functional groups:
Comparaison Avec Des Composés Similaires
Ald-CH2-PEG3-propargyl can be compared with other similar compounds such as:
Ald-CH2-PEG3-azide: Similar in structure but contains an azide group instead of a propargyl group. It is also used in click chemistry but reacts with alkyne-bearing compounds.
Ald-CH2-PEG3-NHBoc: Contains a Boc-protected amine group, which can be deprotected to yield a primary amine for further reactions.
Ald-CH2-PEG3-t-butyl ester: Features a t-butyl ester group, which can be hydrolyzed to yield a carboxylic acid.
Each of these compounds has unique properties and applications, but this compound stands out due to its dual functionality, allowing for versatile applications in bioconjugation and click chemistry .
Propriétés
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGNDGUJILHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














